3-(Trifluoromethylthio)phenyl isocyanate
Overview
Description
3-(Trifluoromethylthio)phenyl isocyanate is an organic compound with the molecular formula CF3SC6H4NCO. It is known for its unique chemical structure, which includes a trifluoromethylthio group attached to a phenyl ring, and an isocyanate functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Mechanism of Action
Mode of Action
Isocyanates, including 3-(Trifluoromethylthio)phenyl isocyanate, can react with compounds that have active hydrogen atoms. This reaction typically results in the formation of a covalent bond between the isocyanate and the compound .
Result of Action
Exposure to isocyanates can cause irritation and sensitization of the respiratory tract .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of compounds with active hydrogen atoms can lead to reactions with the isocyanate . Additionally, safety data sheets indicate that vapors of this compound may form explosive mixtures with air
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethylthio)phenyl isocyanate typically involves the reaction of 3-(Trifluoromethylthio)aniline with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:
CF3SC6H4NH2+COCl2→CF3SC6H4NCO+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethylthio)phenyl isocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions with this compound include:
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Amides: Formed by the reaction with water.
Scientific Research Applications
3-(Trifluoromethylthio)phenyl isocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the trifluoromethylthio group into target molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenyl isocyanate: Similar in structure but lacks the sulfur atom in the trifluoromethylthio group.
4-(Trifluoromethyl)phenyl isocyanate: The trifluoromethyl group is positioned at the para position instead of the meta position.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains two trifluoromethyl groups on the phenyl ring
Uniqueness
3-(Trifluoromethylthio)phenyl isocyanate is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis and a useful tool in scientific research for modifying molecules and studying their interactions .
Properties
IUPAC Name |
1-isocyanato-3-(trifluoromethylsulfanyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)14-7-3-1-2-6(4-7)12-5-13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQVTGGTRAIGHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369888 | |
Record name | 1-Isocyanato-3-[(trifluoromethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55225-88-2 | |
Record name | 1-Isocyanato-3-[(trifluoromethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trifluoromethylthio)phenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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